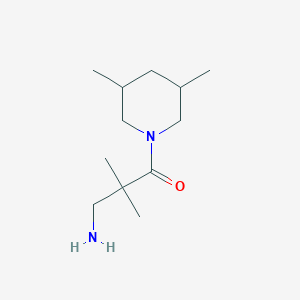
3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound with a complex structure It features an amino group attached to a piperidine ring, which is further substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino group and the dimethyl substituents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce different amine derivatives.
Scientific Research Applications
3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability, allowing the compound to fit into binding sites with high affinity.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: Similar in having an amino group attached to a heterocyclic ring.
3-Aminopiperidine: Shares the piperidine ring structure but lacks the dimethyl substituents.
2,2-Dimethylpropan-1-amine: Contains the dimethylpropan-1-amine moiety but lacks the piperidine ring.
Uniqueness
3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in various applications.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3-amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H24N2O/c1-9-5-10(2)7-14(6-9)11(15)12(3,4)8-13/h9-10H,5-8,13H2,1-4H3 |
InChI Key |
HEXDKOQIONIPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)(C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















